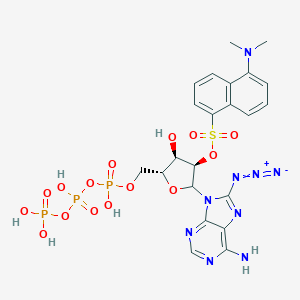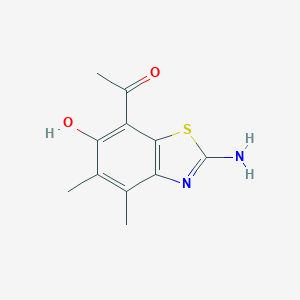
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone, also known as ADTB, is a synthetic compound that has been used in various scientific research studies. It is a benzothiazole derivative that has shown potential in the field of neuroscience and drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is not fully understood. However, it has been suggested that 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been shown to exhibit neuroprotective effects in various cellular and animal models of neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been found to increase the expression of antioxidant enzymes and decrease the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. It has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders. Another direction is to study its potential as an anti-inflammatory agent and as a modulator of the immune system. Additionally, future studies could focus on the optimization of the synthesis method for 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone and the development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is a synthetic compound that has shown potential in various scientific research studies. It has been shown to exhibit neuroprotective effects, anti-inflammatory effects, and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments, including easy synthesis and low toxicity. However, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Future studies could focus on further investigating its mechanism of action and its potential as a therapeutic agent for neurological disorders, as well as its potential as an anti-inflammatory agent and as a modulator of the immune system.
Méthodes De Synthèse
The synthesis of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzothiazole, which undergoes a reaction with 2,3-butanedione to form 2-(2-oxo-2,3-dihydro-1H-benzothiazol-7-ylamino)propan-1-ol. This intermediate is then reacted with hydroxylamine hydrochloride to form 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone.
Applications De Recherche Scientifique
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been used in various scientific research studies due to its potential as a therapeutic agent for neurological disorders. It has been shown to exhibit neuroprotective effects in vitro and in vivo. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
Numéro CAS |
120164-27-4 |
|---|---|
Nom du produit |
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone |
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
1-(2-amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C11H12N2O2S/c1-4-5(2)9(15)7(6(3)14)10-8(4)13-11(12)16-10/h15H,1-3H3,(H2,12,13) |
Clé InChI |
VSZLAFAHEMUXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
Synonymes |
Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
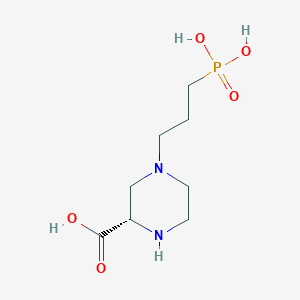

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
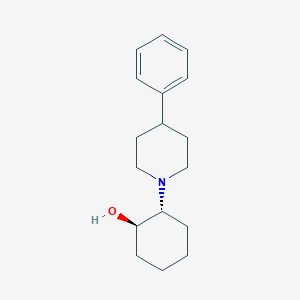
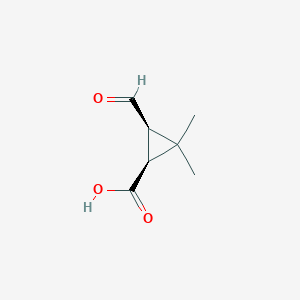
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

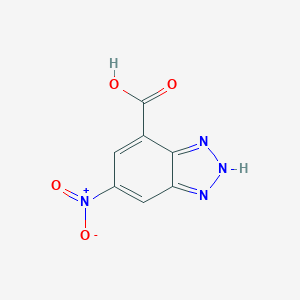
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
